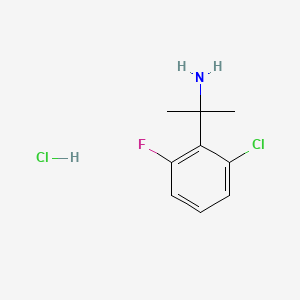

2-(2-Chloro-6-fluorophenyl)propan-2-aminehydrochloride

Description

2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride is a halogenated arylalkylamine hydrochloride derivative. Its structure features a phenyl ring substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and a tertiary amine group attached to a propane backbone. This compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly in the synthesis of psychoactive substances or receptor-targeting molecules due to its structural resemblance to amphetamine derivatives .

Properties

Molecular Formula |

C9H12Cl2FN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H |

InChI Key |

XCJQMENWLXHNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves optimization of existing synthetic routes.

Chemical Reactions Analysis

Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), halogenating agents (e.g., thionyl chloride), and bases (e.g., sodium hydroxide) may be employed.

Major Products: The major products depend on the specific reaction conditions but could include intermediates or derivatives of the compound.

Scientific Research Applications

Chemistry: This compound may serve as a building block for more complex molecules in medicinal chemistry or materials science.

Biology and Medicine: Research may explore its potential as a pharmacological agent or probe for biological studies.

Industry: Applications in the pharmaceutical industry or agrochemical sector are possible.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride and its analogs:

Notes:

- Positional Isomerism : The 2-Cl,6-F substitution in the target compound distinguishes it from analogs like 2-(2-Cl-4-F-phenyl)propan-2-amine HCl. This difference likely impacts receptor binding due to altered dipole moments and steric interactions .

- Backbone Variations : The ethylamine analog (C₈H₁₀Cl₂FN) has a shorter carbon chain, reducing steric bulk and possibly increasing blood-brain barrier permeability compared to the propane backbone .

- Heterocyclic Analogs : The pyridine derivative (1192356-27-6) exhibits distinct electronic properties due to the nitrogen atom in the aromatic ring, which may enhance solubility and alter binding kinetics .

Biological Activity

2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a chloro and fluorophenyl substituent, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 189.65 g/mol. The compound is often used in various research applications due to its structural similarities with other biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClF |

| Molecular Weight | 189.65 g/mol |

| CAS Number | 1306604-78-3 |

| IUPAC Name | 2-(2-Chloro-6-fluorophenyl)propan-2-amine; hydrochloride |

The biological activity of 2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to several biological effects:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction. This mechanism is crucial in the context of viral infections and other diseases.

- Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing physiological responses.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. For instance, compounds structurally related to 2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride have demonstrated significant inhibitory effects on HIV reverse transcriptase (RT), with some derivatives showing picomolar activity against wild-type HIV-1 and clinically relevant mutants .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Research indicates that derivatives of the compound exhibit potent activity against Plasmodium falciparum by targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in the parasite .

Case Studies

- HIV Inhibition Study : A study assessed the efficacy of various derivatives of 2-(2-Chloro-6-fluorophenyl)propan-2-amine hydrochloride against HIV. The results showed that specific substitutions enhanced antiviral activity significantly, with some compounds displaying IC50 values in the low nanomolar range .

- Antimalarial Lead Optimization : In another study focused on optimizing antimalarial compounds, derivatives of this amine were evaluated for their selectivity and potency against P. falciparum DHODH. The best candidates exhibited IC50 values below 0.03 μM against the target enzyme while maintaining selectivity against human DHODH .

Q & A

Q. How can researchers address challenges in scaling up synthesis from lab to pilot plant?

- Process Engineering :

- Membrane Separation : Optimize purification using nanofiltration membranes to replace column chromatography.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.